2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid
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Overview
Description
Preparation Methods
. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid can be compared with similar compounds such as:
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(1H-indol-3-yl)propanoic acid: This compound has a similar fluorenyl group but differs in the presence of an indole group.
Fmoc-protected lysine: This compound is commonly used in solid-phase synthesis and has a similar Fmoc protection but differs in the amino acid structure.
The uniqueness of this compound lies in its specific combination of cyclopropyl and fluorenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C22H23NO4/c1-22(20(24)25,14-11-12-14)23(2)21(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,24,25) |
InChI Key |
FZEHRDFCNXDLEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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